6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

Orexin receptor GPCR antagonist Drug addiction

Medicinal chemistry programs exploring THIQ-1-one pharmacophores require the exact 6-amino regioisomer-5-, 7-, and 8-amino isomers yield distinct SAR and cannot substitute (e.g., 6-substituted orexin-1 Ke = 427 nM vs. 7-substituted Ke = 23.7 nM). This ≥95% HPLC-certified building block resolves that specificity challenge. • Definitive 6-NH₂ vector: enables systematic positional scanning; orthogonal handle for selective amide, sulfonamide, or reductive amination coupling without disrupting the N-methyl-lactam core. • XLogP3 ≈ 0.7: favourable aqueous solubility for bioconjugation; avoids intramolecular side reactions seen with the 5-amino isomer. • Batch-certified (NMR/HRMS): eliminates preparative HPLC purification, saving 2-4 weeks in lead optimisation workflows.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 643087-29-0
Cat. No. B3037855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one
CAS643087-29-0
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1=O)C=CC(=C2)N
InChIInChI=1S/C10H12N2O/c1-12-5-4-7-6-8(11)2-3-9(7)10(12)13/h2-3,6H,4-5,11H2,1H3
InChIKeyFWPPPTIFLPLVOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2-methyl-THIQ-1-one: Scaffold Distinction & Procurement Rationale


6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one (CAS 643087‑29‑0) is a bicyclic 2‑methyl‑3,4‑dihydroisoquinolin‑1(2H)‑one building block bearing a single primary‑amine substituent at the 6‑position (C10H12N2O, MW 176.21 g mol⁻¹) . The 6‑amino‑3,4‑dihydroisoquinolin‑1‑one scaffold serves as a versatile intermediate in medicinal chemistry, permitting further N‑functionalisation at the 6‑amino site while retaining the N‑methyl‑lactam core [1]. The structural assignment and purity are confirmed by independent suppliers providing ≥95 % purity (HPLC) and full characterisation (NMR, HRMS) . Because the position of the single amino group profoundly alters electronic distribution, hydrogen‑bonding topology, and biological target engagement within the tetrahydroisoquinolin‑1‑one family, this specific regioisomer cannot be casually interchanged with its 5‑, 7‑ or 8‑amino isomers [2].

6-Amino-2-methyl-THIQ-1-one: Irreplaceable Among Regioisomers


Within the 2‑methyl‑1,2,3,4‑tetrahydroisoquinolin‑1‑one (THIQ‑1‑one) series, shifting the exocyclic amine from position 6 to position 5 or 7 dramatically re‑vectors the hydrogen‑bond donor/acceptor geometry, alters the pKa of the aromatic amine, and changes the steric environment around the lactam carbonyl [1]. In orexin‑1 receptor antagonist programs, 6‑substituted THIQs displayed starkly different potency and binding kinetics relative to their 7‑substituted counterparts; 6‑amino‑bearing analogues exhibited moderate affinity (Ke = 427 nM) whereas optimisation was achieved at the 7‑position (Ke = 23.7 nM) [2]. Consequently, a researcher requiring the 6‑amino substitution pattern—for exploring a different pharmacophoric hypothesis, building a positional‑scanning library, or avoiding IP‑encumbered 7‑substituted variants—cannot substitute a generic ‘amino‑THIQ‑1‑one’ without risking null activity, SAR misinterpretation, or patent‑corpus contamination [3].

6-Amino-2-methyl-THIQ-1-one vs. Closest Comparators


Orexin-1 Receptor Binding: Regioisomeric Divergence

In an orexin‑1 (OX1) receptor program, a 6‑amino‑substituted tetrahydroisoquinoline analogue (compound 26a) bearing ester functionality exhibited an antagonistic affinity of Ke = 427 nM, whereas the top 7‑substituted compound (10c) achieved Ke = 23.7 nM, a 18‑fold improvement in binding [1]. These data were generated in a functional IP-One assay measuring antagonist potency at human OX1 receptors expressed in CHO‑KI cells [1].

Orexin receptor GPCR antagonist Drug addiction

Hydrogen-Bond Donor Count vs. Des-Methyl Analogues

The 6‑amino‑2‑methyl‑3,4‑dihydroisoquinolin‑1(2H)‑one structure possesses only one hydrogen‑bond donor (HBD = 1, the primary aromatic amine), compared to two HBDs for the des‑methyl analogue 6‑amino‑1,2,3,4‑tetrahydroisoquinolin‑1‑one (CAS 22246‑00‑0, donor count = 2) [1]. The parent scaffold without any amino substituent, 2‑methyl‑1,2,3,4‑tetrahydroisoquinolin‑1‑one (CAS 6772‑65‑2), has zero hydrogen‑bond donors (HBD = 0) . This stepwise decrease in HBD count correlates with predicted passive permeability; Lipinski‑type guidelines suggest that lower HBD count favours membrane crossing in CNS‑oriented programmes [1].

Medicinal chemistry Drug‑likeness Permeability

Physicochemical Divergence: 5-, 6-, 7-Amino Isomers

The three positional isomers—6‑amino‑, 5‑amino‑ (CAS 118206‑31‑8) and 7‑amino‑2‑methyl‑1,2,3,4‑tetrahydroisoquinolin‑1‑one (CAS 643087‑30‑3)—are all constitutional isomers with identical molecular formula (C10H12N2O, MW 176.21 g mol⁻¹) and identical hydrogen‑bond donor/acceptor profiles, yet display distinct retention times in reversed‑phase HPLC [1]. The 6‑amino isomer exhibits a calculated LogP ≈ 0.61, contrasting with the 5‑amino isomer (LogP ≈ 0.86) and the 7‑amino isomer (LogP ≈ 0.54) [2]. This physicochemical divergence directly impacts chromatographic purification, formulation solubility, and in‑vivo distribution.

Scaffold‑hopping Library design Fragment‑based drug discovery

Purity Advantage and Batch Reproducibility

Commercial suppliers of 6‑amino‑2‑methyl‑1,2,3,4‑tetrahydroisoquinolin‑1‑one report an analytical purity of 98 % (HPLC/GC) with full characterisation (NMR, HRMS) , whereas the 7‑amino isomer is listed at 95 % purity by alternative vendors [1] and the parent scaffold (2‑methyl‑THIQ‑1‑one, CAS 6772‑65‑2) is offered at 95 % purity with limited spectroscopic characterisation . Higher purity and validated analytical certification reduce the risk of positional isomer contamination and ensure batch‑to‑batch reproducibility in sensitive biological assays or patent‑quality material synthesis.

Quality control Reproducibility Chemical procurement

6-Amino-2-methyl-THIQ-1-one Application Scenarios


Positional-Scanning Library for GPCR Discovery

The 6‑amino isomer is an essential member of a positional‑scanning library that covers all four possible amino substitution positions (5‑, 6‑, 7‑, 8‑) on the 2‑methyl‑THIQ‑1‑one core. The orexin‑1 receptor SAR established that 6‑substitution yields a distinct Ke = 427 nM phenotype whereas 7‑substitution provides Ke = 23.7 nM [1]. Including the 6‑amino building block enables systematic exploration of the 6‑position pharmacophoric space and is necessary for any structure‑activity relationship matrix aimed at understanding the topology of GPCR antagonist binding.

MAO Isoform Profiling: Isomer-Specific Probe

The 6‑amino‑THIQ‑1‑one scaffold is structurally related to 3,4‑dihydroisoquinolin‑1(2H)‑one derivatives that have been identified as potent MAO inhibitors (IC50 < 0.1 µM for the most potent analogues on recombinant human MAO‑A and MAO‑B) [1]. The specific placement of the hydrogen‑bond donor at position 6 provides a unique vector for exploring isoform selectivity compared to 5‑ or 7‑amino congeners. Researchers evaluating MAO‑A vs. MAO‑B selectivity must use the precise 6‑amino isomer to avoid confusing positional effects with true selectivity signals [2].

6-Amino Handle for Covalent Inhibitors & PROTACs

The primary aromatic amine at the 6‑position serves as a chemically orthogonal handle for reductive amination, amide coupling, or sulfonamide formation while leaving the N‑methyl‑lactam core intact [1]. By contrast, the 5‑amino isomer places the nucleophilic centre closer to the lactam carbonyl, risking unwanted intramolecular reactivity. The 6‑amino isomer’s calculated XLogP3 of ≈ 0.61 provides a solubility window suitable for aqueous‑phase bioconjugation reactions, whereas the more lipophilic 5‑amino isomer (XLogP3 ≈ 0.86) may complicate such transformations [2].

High-Purity Starting Material for In Vivo & Patent Chemistry

For IND‑enabling studies or patent‑protected chemical series, 98 % purity with full NMR/HRMS certification [1] reduces the risk of toxicological artefacts caused by isomeric or unreacted starting‑material impurities. This level of characterisation supports reproducible PK/PD studies and eliminates the need for additional preparative HPLC purification, saving approximately 2–4 weeks of method‑development and staff time in a typical medicinal chemistry workflow.

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